molecular formula C28H26N4O4 B11185624 ethyl 4-({[2-oxo-1-(2-phenylethyl)-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl]acetyl}amino)benzoate

ethyl 4-({[2-oxo-1-(2-phenylethyl)-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl]acetyl}amino)benzoate

Cat. No.: B11185624
M. Wt: 482.5 g/mol
InChI Key: HEQYWABKTQFERS-UHFFFAOYSA-N
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Description

Ethyl 4-({[2-oxo-1-(2-phenylethyl)-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl]acetyl}amino)benzoate is a complex organic compound that belongs to the class of imidazole derivatives. This compound is characterized by its unique structure, which includes an imidazo[1,2-a]benzimidazole core, a phenylethyl group, and an ethyl ester of benzoic acid. The presence of these functional groups imparts significant chemical and biological properties to the compound, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-({[2-oxo-1-(2-phenylethyl)-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl]acetyl}amino)benzoate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Imidazo[1,2-a]benzimidazole Core: This step involves the cyclization of an appropriate precursor, such as 2-phenylethylamine, with a suitable aldehyde or ketone in the presence of an acid catalyst.

    Acetylation: The imidazo[1,2-a]benzimidazole intermediate is then acetylated using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.

    Esterification: The final step involves the esterification of the acetylated product with ethyl 4-aminobenzoate under acidic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization, column chromatography, and high-performance liquid chromatography (HPLC) are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-({[2-oxo-1-(2-phenylethyl)-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl]acetyl}amino)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxo derivatives.

    Reduction: Reduction reactions using reducing agents like sodium borohydride or lithium aluminum hydride can convert the oxo groups to hydroxyl groups.

    Substitution: Nucleophilic substitution reactions can occur at the ester or amide functional groups, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

Major Products

The major products formed from these reactions include hydroxyl derivatives, substituted amides, and various ester analogs, depending on the specific reagents and conditions used.

Scientific Research Applications

Ethyl 4-({[2-oxo-1-(2-phenylethyl)-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl]acetyl}amino)benzoate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: The compound exhibits potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of ethyl 4-({[2-oxo-1-(2-phenylethyl)-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl]acetyl}amino)benzoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or proteases, thereby interfering with cell signaling pathways and inducing apoptosis in cancer cells.

Comparison with Similar Compounds

Ethyl 4-({[2-oxo-1-(2-phenylethyl)-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl]acetyl}amino)benzoate can be compared with other similar compounds, such as:

    Imidazole Derivatives: Compounds like metronidazole and tinidazole, which also contain the imidazole ring, exhibit antimicrobial properties.

    Benzimidazole Derivatives: Compounds like albendazole and mebendazole, which are used as antiparasitic agents.

    Phenylethyl Derivatives: Compounds like phenylephrine, which is used as a decongestant.

The uniqueness of this compound lies in its combined structural features, which impart a distinct set of chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C28H26N4O4

Molecular Weight

482.5 g/mol

IUPAC Name

ethyl 4-[[2-[2-oxo-3-(2-phenylethyl)-1H-imidazo[1,2-a]benzimidazol-1-yl]acetyl]amino]benzoate

InChI

InChI=1S/C28H26N4O4/c1-2-36-27(35)20-12-14-21(15-13-20)29-25(33)18-24-26(34)31(17-16-19-8-4-3-5-9-19)28-30-22-10-6-7-11-23(22)32(24)28/h3-15,24H,2,16-18H2,1H3,(H,29,33)

InChI Key

HEQYWABKTQFERS-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CC2C(=O)N(C3=NC4=CC=CC=C4N23)CCC5=CC=CC=C5

Origin of Product

United States

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